molecular formula C17H12IN3O B1405403 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1799434-54-0

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B1405403
M. Wt: 401.2 g/mol
InChI Key: NZWUONSEXBGACW-UHFFFAOYSA-N
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Description

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one is an organic compound, also known as 2-(3-iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indoline]-2'-one, or 2-iodo-indazole-spiro-indoline, which has been studied for its potential applications in the field of scientific research. This compound has been found to possess a variety of properties, such as antioxidant, antimicrobial, and anti-inflammatory activity, which make it a promising compound for further study.

Scientific Research Applications

1. Synthesis Techniques

  • Spiro[cyclopropane-1,3'-indolin]-2'-ones, including 2-(3-Iodo-1H-indazol-5-yl) variants, have been synthesized through catalyst-free cyclopropanation processes, demonstrating a highly diastereoselective reaction in specific solvent mixtures. This method is a pivotal advancement in the field of organic synthesis (Maurya et al., 2014).

2. Anticancer Potential

  • A series of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown notable antitumor efficacy in vivo. These compounds, including the 2-(3-Iodo-1H-indazol-5-yl) variant, exhibit potent inhibition of Polo-like kinase 4 (PLK4), suggesting their potential as cancer therapeutics (Sampson et al., 2015).

3. Chemical Structure and Design

  • The 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one structure has been central to the design and optimization of PLK4 inhibitors. These compounds are identified for their high selectivity and oral exposure, contributing significantly to cancer research (Li et al., 2016).

properties

IUPAC Name

2'-(3-iodo-2H-indazol-5-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O/c18-15-10-7-9(5-6-13(10)20-21-15)12-8-17(12)11-3-1-2-4-14(11)19-16(17)22/h1-7,12H,8H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWUONSEXBGACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C4=CC5=C(NN=C5C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142494
Record name Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

CAS RN

1799434-54-0
Record name Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799434-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one, 2-(3-iodo-1H-indazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
Reactant of Route 2
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
Reactant of Route 3
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
Reactant of Route 4
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
Reactant of Route 5
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
Reactant of Route 6
2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

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